molecular formula C25H25N7O3 B588023 Dabigatran-d3 CAS No. 1246817-44-6

Dabigatran-d3

Numéro de catalogue B588023
Numéro CAS: 1246817-44-6
Poids moléculaire: 474.539
Clé InChI: YBSJFWOBGCMAKL-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dabigatran-d3 is an internal standard used for the quantification of dabigatran by GC- or LC-MS . Dabigatran is an inhibitor of thrombin and an active metabolite of the thrombin inhibitor prodrug dabigatran etexilate . It also inhibits trypsin but is selective for thrombin and trypsin over plasmin, Factor Xa, activated protein C, and tissue plasminogen activator .


Molecular Structure Analysis

The molecular structure of Dabigatran-d3 is closely related to that of Dabigatran. The X-ray crystal structure of Dabigatran in complex with an antidote reveals many structural similarities of Dabigatran recognition compared with thrombin .


Chemical Reactions Analysis

Dabigatran and Dabigatran etexilate have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . The intense fluorescent properties of Dabigatran permit the sensitive and specific UPLC or HPLC fluorescent analysis of Dabigatran .


Physical And Chemical Properties Analysis

Dabigatran-d3 has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Applications De Recherche Scientifique

1. Thrombin Inhibition and Anticoagulation

Scientific Field:

Hematology, Pharmacology

Summary:

Dabigatran-d3 is a synthetic, reversible direct thrombin inhibitor (DTI) that specifically targets both free and clot-bound thrombin. It offers a favorable pharmacokinetic profile and has been compared to standard care in randomized clinical trials. The drug provides effective thromboprophylaxis in various thromboembolic disease indications, including orthopedic surgery and stroke prevention in atrial fibrillation .

Methods and Experimental Procedures:

Results:

2. Aptamer-Based Detection of Dabigatran Etexilate

Scientific Field:

Analytical Chemistry, Biosensors

Summary:

Researchers have developed specific DNA aptamers against dabigatran etexilate using the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) method. These aptamers exhibit affinity and specificity for the drug, with dissociation constants (Kd) ranging from 46.8–208 nM. The most sensitive aptamer sequence was applied in an electrochemical biosensor, achieving a detection limit of 0.01 ng/ml for the target drug .

Methods and Experimental Procedures:

Results:

These are just two examples, and Dabigatran-d3 continues to be investigated in various scientific fields. If you’d like more information on other applications, feel free to ask! 😊

Orientations Futures

Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor that is rapidly absorbed and converted to its active form, Dabigatran . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications, following acute coronary syndromes .

Propriétés

IUPAC Name

3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJFWOBGCMAKL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747410
Record name N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabigatran-d3

CAS RN

1246817-44-6
Record name N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 26 from 1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride and sodium hydroxide solution. Yield: 91% of theory, C25H25N7O3 (471.5); EKA mass spectrum: (M+H)+=472; (M+H+Na)++=247.6; (M+2H)++=236.7; (M+2Na)++=258.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C25H25N7O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared analogously to Example 26 from 1-methyl-2-[N-(4-amidinophenyl)-aminomethyl]-benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)-amide-hydrochloride and sodium hydroxide solution.

Citations

For This Compound
32
Citations
J Douxfils, S Lessire, AS Dincq… - Thrombosis and …, 2015 - thieme-connect.com
… , plasma concentrations of free dabigatran were determined after sample preparation by protein precipitation of 50 µL citrated plasma with 150 µL acetonitrile containing dabigatran-d3 …
Number of citations: 71 www.thieme-connect.com
J Douxfils, JM Dogné, F Mullier… - Thrombosis and …, 2013 - thieme-connect.com
… chromatography-tandem mass spectrometry (LC-MS/MS) after sample preparation by protein precipitation of 50 µl citrated plasma with 150 µl acetonitrile containing dabigatran-d3 as …
Number of citations: 140 www.thieme-connect.com
JP Antovic, M Skeppholm, J Eintrei, EE Boija… - European journal of …, 2013 - Springer
… Dabigatran was purchased from Alsachim, Strasbourg, France and dabigatran-d3 (internal standard) from Toronto Research Chemicals, Ontario Canada. 150 μL acetonitrile containing …
Number of citations: 151 link.springer.com
SC Laizure, RB Parker, VL Herring, ZY Hu - Drug Metabolism and …, 2014 - ASPET
… DAB and dabigatran-d3 (DAB-d3) were the products of Toronto Research Chemicals Inc. (North York, ON, Canada). Bis(4-nitrophenyl)phosphate (BNPP), fluorescein diacetate, cocaine …
Number of citations: 103 dmd.aspetjournals.org
TA Helin, M Lemponen, P Hjemdahl, Y Rönquist-Nii… - Thrombosis research, 2015 - Elsevier
… The samples were prepared by protein precipitation with acetonitrile containing internal standard dabigatran–d3 (Toronto Research Chemicals). After centrifugation, the supernatant …
Number of citations: 29 www.sciencedirect.com
FI Abd Allah, A Ali Almrasy… - Biomedical …, 2022 - Wiley Online Library
Dabigatran etexilate mesylate (DABE), a prodrug, quickly changes into dabigatran (DAB) after its oral administration. Accordingly, detecting DABE in plasma is practically unmanageable…
KM Brooks, LA Gordon, S Penzak, A Kellogg… - Age (yrs), 2017 - croiconference.org
… Assay Performance • Dabigatran and dabigatran-d3 ethyl ester HCl (DBG-d3 ethyl ester) internal standard were separated using a UPLC-MS-MS method. • Columns: Acquity BEH C18, …
Number of citations: 9 www.croiconference.org
ZY Hu, RB Parker, VL Herring, SC Laizure - Analytical and bioanalytical …, 2013 - Springer
… Dabigatran and dabigatran-d3 were the products of Toronto Research Chemicals Inc. (North York, ON, Canada). HPLC-grade acetonitrile and methanol were purchased from Fisher …
Number of citations: 50 link.springer.com
M Skeppholm, P Hjemdahl, JP Antovic, J Muhrbeck… - Thrombosis research, 2014 - Elsevier
… Dabigatran was purchased from Alsachim, Strasbourg, France and dabigatran-d3 (internal standard) from Toronto Research Chemicals, Ontario Canada. In brief, a 50 μL aliquot of …
Number of citations: 71 www.sciencedirect.com
J Shi, X Wang, JH Nguyen, BE Bleske, Y Liang… - Biochemical …, 2016 - Elsevier
… Desethyl dabigatran etexilate (M1) and dabigatran-d3 (DAB-d3) were obtained from Toronto Research Chemicals (Toronto, Canada). Fluorescein diacetate, fluorescein, LC–MS grade …
Number of citations: 101 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.